![molecular formula C14H19N5O2 B2439182 2-Methyl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole CAS No. 2380009-17-4](/img/structure/B2439182.png)
2-Methyl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole, also known as MPO, is a chemical compound that has gained significant attention in scientific research. This compound is a potent inhibitor of the protein-protein interaction between MDM2 and p53, which is a promising target for cancer therapy.
Wirkmechanismus
2-Methyl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole works by inhibiting the protein-protein interaction between MDM2 and p53. MDM2 is a negative regulator of p53, which is a tumor suppressor protein that is often mutated or inactivated in cancer cells. By inhibiting the MDM2-p53 interaction, this compound stabilizes p53 and promotes its activation, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a selective toxicity towards cancer cells, while sparing normal cells. This is likely due to the overexpression of MDM2 in cancer cells, which makes them more susceptible to this compound inhibition. In addition, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of other diseases, such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole has several advantages for lab experiments, including its high potency and selectivity towards cancer cells. However, this compound is a relatively new compound, and its pharmacokinetic properties and toxicity profile are not well understood. In addition, the synthesis of this compound is complex and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for 2-Methyl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole research. One area of interest is the development of more efficient synthesis methods for this compound, which would make it more accessible for research purposes. Another area of interest is the optimization of this compound pharmacokinetics and toxicity profile, which would be crucial for its clinical development. In addition, this compound has potential applications in other diseases, such as viral infections and autoimmune disorders, which could be explored in future research.
Synthesemethoden
The synthesis of 2-Methyl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole involves several steps, including the reaction of 2-methyl-5-nitro-1,3,4-oxadiazole with 4-(pyrimidin-2-yloxymethyl)piperidine. This reaction is followed by the reduction of the nitro group to an amino group, and then the protection of the amino group with a Boc group. Finally, the Boc group is removed to obtain the desired product, this compound.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been demonstrated to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often impaired in cancer cells. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjunct therapy.
Eigenschaften
IUPAC Name |
2-methyl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-11-17-18-13(21-11)9-19-7-3-12(4-8-19)10-20-14-15-5-2-6-16-14/h2,5-6,12H,3-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSMVALQGUBLDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2CCC(CC2)COC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

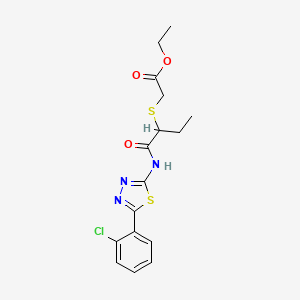
![Methyl (E)-4-[benzyl-[(6-methylpyridin-2-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2439103.png)

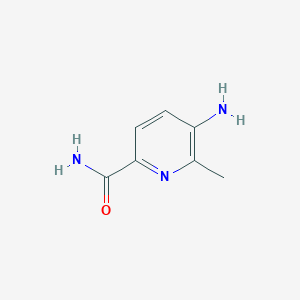
![5-Ethyl-8-methyl-2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2439106.png)
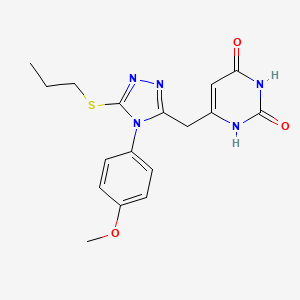
![1-benzyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2439109.png)
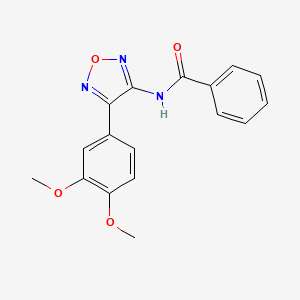

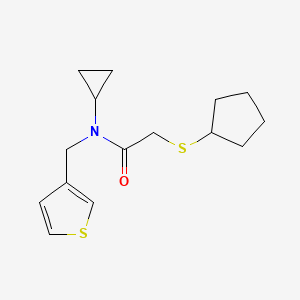

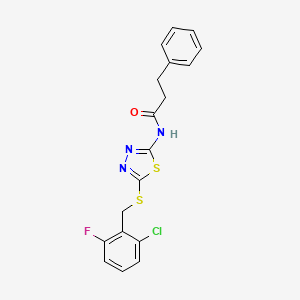
![4-(dimethylsulfamoyl)-N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2439117.png)
![N-([2,2'-bifuran]-5-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide](/img/structure/B2439122.png)